molecular formula C8H16N6O2 B1668677 Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- CAS No. 104880-54-8

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-

Cat. No. B1668677
M. Wt: 228.25 g/mol
InChI Key: PWSXIPDXINQUKQ-UHFFFAOYSA-N
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Description

CB-7646, a stable analogue of trimelamol (TM), is an anti-tumour agent. Present study shows the effective activity of CB 7646 against various forms of platinum resistance in in vitro models. Curative activity for CB 7646 is seen in the HX110P human ovarian cancer xenograft with acquired carboplatin resistance.

Scientific Research Applications

1. Use in Thermally Activated Delayed Fluorescent Emitters

Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) and 9′,9′′′-((6-phenyl-1,3,5-triazine-2,4-diyl)bis(4,1-phenylene))bis(9-phenyl-9H,9′H-3,3′-bicarbazole) (TrzBCz), which include the triazine component, have been used as thermally activated delayed fluorescent (TADF) emitters, displaying high efficiency and blue emission color in TADF devices (Kim, Choi, & Lee, 2016).

2. In the Synthesis of Bicyclic Analogues of Antitumor Drugs

The interaction of 2,4-bis(dimethylamino)-6-hydrazino-1,3,5-triazine with aryl aldehydes, involving triazine, leads to the synthesis of aryl hydrazones, which cyclize to form triazolotriazines. These compounds have been investigated for their potential antitumor properties (Langdon, Simmonds, & Stevens, 1984).

3. Catalytic Effects in High-Pressure Reactions

The addition of nucleophiles like amines and water to a mixture of benzonitrile and methanol under high pressure increases the rate of triazine formation. This demonstrates the catalytic role of the triazine structure in promoting chemical reactions (Yasumoto, Yanagiya, & Kurabayashi, 1973).

4. As Dyes with Azo-Azomethine Structures

Triazine-based azo-azomethine dyes, including the compound , have been synthesized and characterized, showcasing applications in spectroscopy and solvatochromism. They also exhibit antioxidant activity but lack considerable antibacterial properties (Ghasemian et al., 2015).

5. In Polymer Synthesis

Triazine derivatives have been used in the synthesis of bi-functional melamine derivatives and their polycondensates, demonstrating the versatility of triazine in polymer chemistry (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).

properties

CAS RN

104880-54-8

Product Name

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-

Molecular Formula

C8H16N6O2

Molecular Weight

228.25 g/mol

IUPAC Name

[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol

InChI

InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12)

InChI Key

PWSXIPDXINQUKQ-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO

Canonical SMILES

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

is-N-(hydroxymethyl)trimethylmelamine
CB 7646
CB-7646

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3% w/v aqueous solution of formaldehyde (15 ml) was added potassium carbonate (691 mg, 5 mmol) then trimethylmelamine (841 mg, 5 mmol). The reaction mixture was stirred at room temperature until the initially clear solution (pH 11.5) became cloudy (2-3 h) then set aside overnight (16 h). The white granular solid which separated was recovered by filtration, washed with water (4×5 ml) and the product dried in vacuo over anhydrous CaCl2. Yield 593 mg (52%); 1H-NMR spectrum δH (Me2SO-d6) 2.75 (app d, 3, HNCH3), 4.99 (br s, 4, HOCH2), 5.36 (br s, 2, OH) 6.61 (br s, 1, NH); mass spectrum (FAB; glycerol/thioglycerol matrix) m/z 229 ([M+H]+, 70%), 211 (229-H2O, 100%), 199 (229-CH2O, 35 %), 181 (199-H2O, 50%), 169 (199-CH2O, 30%). Anal. C8H16N6O2 requires C. 42.10; H, 7.07; N, 36.82: found C, 41.87; H, 7.01; N, 36.55%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
841 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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